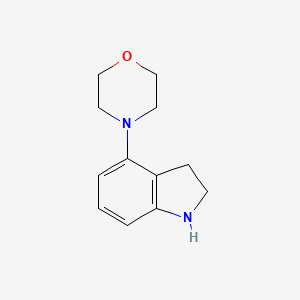

4-(Indolin-4-yl)morpholine

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C12H16N2O |

|---|---|

Molecular Weight |

204.27 g/mol |

IUPAC Name |

4-(2,3-dihydro-1H-indol-4-yl)morpholine |

InChI |

InChI=1S/C12H16N2O/c1-2-11-10(4-5-13-11)12(3-1)14-6-8-15-9-7-14/h1-3,13H,4-9H2 |

InChI Key |

QHKXIZHRLOMVKU-UHFFFAOYSA-N |

Canonical SMILES |

C1CNC2=C1C(=CC=C2)N3CCOCC3 |

Origin of Product |

United States |

The Indoline Scaffold: a Privileged Structure in Drug Discovery

Importance of the Indoline Scaffold in Chemical Biology and Drug Discovery

The indole (B1671886) nucleus, from which indoline is derived, is a key pharmacophore in a vast number of biologically active compounds with a wide spectrum of therapeutic applications. benthamdirect.comnih.gov These include anti-inflammatory agents, phosphodiesterase inhibitors, and serotonin (B10506) receptor agonists and antagonists. benthamdirect.com The versatility of the indole scaffold stems from its ability to interact with a variety of biological targets, often by fitting into conserved binding pockets within proteins. benthamdirect.comresearchgate.net

The development of synthetic methodologies to access a diverse range of indole and indoline derivatives is a major focus of medicinal chemistry research. mdpi.comijpsr.com This allows for the fine-tuning of biological activity and the exploration of structure-activity relationships (SAR) to design more potent and selective drug candidates. nih.gov

The Promise of Hybrid Architectures: Fusing Morpholine and Indoline

Rationale for Investigating Hybrid Indoline-Morpholine Architectures in Chemical Research

The creation of hybrid molecules like 4-(Indolin-4-yl)morpholine is driven by the hypothesis that the combination of these two pharmacophores can lead to novel biological activities and improved drug-like properties. The morpholine moiety can be introduced to modulate solubility, metabolic stability, and target engagement, while the indoline core provides a rigid scaffold for the precise spatial orientation of functional groups. nih.govsci-hub.se

Strategic Approaches to Morpholine Ring Formation in Complex Molecules

Classical and Modern Synthetic Routes to the Morpholine Nucleus

The construction of the morpholine ring has evolved from classical methods to more sophisticated and efficient modern strategies.

Classical Methods:

A traditional and widely used method for morpholine synthesis involves the intramolecular cyclization of β-aminoalcohols. tandfonline.com This approach typically requires a two-step sequence: N-alkylation of the amino alcohol with a suitable two-carbon electrophile, such as a haloacetyl halide, followed by a reduction step. For instance, the reaction of an amino alcohol with chloroacetyl chloride, followed by reduction with reagents like boron or aluminum hydrides, has been a staple in morpholine synthesis. tandfonline.com Another classical approach is the dehydration of diethanolamine (B148213) with a strong acid.

Modern Synthetic Routes:

Contemporary methods aim for greater efficiency, atom economy, and functional group tolerance. One notable modern approach is the use of SnAP (Stannyl Amine Protocol) and SLAP (Silyl Amine Protocol) reagents, which allow for single-step annulations of amino alcohols with carbonyl compounds. nih.gov These reagents, although sometimes requiring multi-step preparation, are commercially available and enhance the practicality of morpholine synthesis. nih.gov

Another innovative strategy involves the enantioselective synthesis of morpholines through the S(N)2-type ring opening of activated aziridines with haloalcohols, followed by base-mediated intramolecular cyclization. researchgate.net This method provides high yields and excellent stereocontrol.

The table below summarizes key aspects of these classical and modern synthetic routes.

| Synthetic Route | Key Reagents | Advantages | Disadvantages |

| Classical: Intramolecular Cyclization of β-Aminoalcohols | Chloroacetyl chloride, reducing agents (e.g., borohydrides) tandfonline.com | Well-established, readily available starting materials. | Often requires harsh reagents, may lack stereocontrol. |

| Modern: SnAP/SLAP Reagents | Stannyl or silyl (B83357) amine protocol reagents, carbonyl compounds nih.gov | Single-step annulation, improved efficiency. nih.gov | Reagents may require multi-step synthesis. nih.gov |

| Modern: Aziridine Ring Opening | Activated aziridines, haloalcohols, Lewis acids researchgate.net | High yield, excellent enantioselectivity. researchgate.net | Requires transition metal catalysts in some variations. researchgate.net |

Catalytic Transformations and Their Application in Morpholine Synthesis

Catalysis has revolutionized the synthesis of morpholine derivatives, offering milder reaction conditions, higher selectivity, and the ability to construct complex molecules with greater precision.

Transition Metal Catalysis:

Palladium-catalyzed reactions have been extensively used. For example, a palladium-catalyzed intramolecular alpha-arylation has been developed for the synthesis of morpholinones, which can be further reduced to morpholines. Copper catalysts have also proven effective. A copper(I)-catalyzed three-component reaction of an amino alcohol, an aldehyde, and a diazomalonate provides a direct route to highly substituted morpholines. nih.gov This method is advantageous due to the commercial availability of the starting materials. nih.gov

Rhodium catalysts have also been employed in the synthesis of morpholine scaffolds. derpharmachemica.com Furthermore, nickel-based systems, such as NiCl2/morpholine, have been developed for cross-coupling reactions, highlighting the versatility of transition metals in this field. jptcp.com

Organocatalysis:

Organocatalysis has emerged as a powerful tool for the enantioselective synthesis of morpholines. For instance, cinchona alkaloid-based squaramide catalysts have been used in the enantioselective Friedel-Crafts reaction to produce substituted morpholines.

The following table details some of the catalytic systems used in morpholine synthesis.

| Catalyst System | Reaction Type | Key Features |

| Copper(I) Salts nih.gov | Three-component reaction | Utilizes commercially available amino alcohols, aldehydes, and diazomalonates. nih.gov |

| Palladium Complexes | Intramolecular α-arylation | Effective for the synthesis of morpholinones as precursors. |

| Rhodium Catalysts derpharmachemica.com | Reductive Cyclization | Enables the synthesis of functionalized morpholines. derpharmachemica.com |

| Nickel(II) Chloride/Morpholine jptcp.com | Cross-coupling | Cost-effective and environmentally friendly option. jptcp.com |

| Chiral Phosphoric Acids thieme-connect.com | Aza-Michael-type addition | Enables enantioselective C6-functionalization of indoles with azadienes. thieme-connect.com |

Emerging Green Chemistry Principles in Morpholine Ring Construction

The principles of green chemistry are increasingly influencing the design of synthetic routes to minimize environmental impact. chemmethod.com In morpholine synthesis, this translates to the use of safer solvents, renewable feedstocks, and more energy-efficient processes. jptcp.compace.edu

One significant development is the use of ethylene (B1197577) sulfate (B86663) as a reagent for the conversion of 1,2-amino alcohols to morpholines. chemrxiv.org This method offers a one or two-step, redox-neutral protocol using inexpensive reagents and has been demonstrated on a large scale. chemrxiv.org It represents a greener alternative to traditional methods that often employ hazardous reagents and generate significant waste. chemrxiv.org

Electrochemical methods are also gaining traction as a green approach. The electrochemical amino-oxygenation of alkenes using alkene radical cations and bisnucleophiles provides a direct route to saturated N/O-heterocycles, including morpholines, without the need for external oxidants or redox catalysts. researchgate.net

The table below highlights some green chemistry approaches in morpholine synthesis.

| Green Approach | Key Principle | Example |

| Use of Safer Reagents chemrxiv.org | Atom Economy, Less Hazardous Synthesis | Ethylene sulfate for the conversion of 1,2-amino alcohols to morpholines. chemrxiv.org |

| Alternative Energy Sources | Energy Efficiency | Microwave-assisted synthesis can lead to faster reactions and purer products. pace.edu |

| Electrosynthesis researchgate.net | Avoidance of Hazardous Reagents | Electrochemical amino-oxygenation of alkenes. researchgate.net |

| Use of Renewable Feedstocks pace.edu | Use of Renewable Resources | Exploring bio-based starting materials for morpholine synthesis. |

Advanced Synthetic Strategies for Indoline Moiety Elaboration

The indoline scaffold is a key structural motif present in numerous biologically active natural products and synthetic compounds. sci-hub.senih.gov Its synthesis and subsequent functionalization are critical for accessing a diverse range of molecules, including this compound.

Established Methods for Indoline Scaffold Synthesis

A variety of methods have been established for the synthesis of the indoline core structure.

Transition Metal-Catalyzed Cyclizations:

Palladium-catalyzed reactions are prominent in indoline synthesis. The intramolecular Heck reaction, for example, provides a powerful tool for the cyclization of suitable precursors to form the indoline ring. sci-hub.se Aza-Heck cyclizations, using N-hydroxy anilines as electrophiles, have also been developed, allowing for the preparation of indolines with diverse functionalities. nih.gov

Copper-catalyzed methods, such as the arylation or vinylation of 2-substituted tryptophols, offer another route to the indoline scaffold. sci-hub.se Gold-catalyzed approaches have also been described for the synthesis of indolines from tryptophol (B1683683) derivatives. sci-hub.se

Cycloaddition Reactions:

[3+2] and [4+2] cycloaddition reactions of indoles with various dienophiles or dipolarophiles have been shown to be reliable methods for constructing the indoline framework, often with high stereoselectivity. polimi.it For instance, the Zn(II)-catalyzed divergent synthesis of polycyclic indolines through formal [3+2] and [4+2] cycloadditions of indoles with 1,2-diaza-1,3-dienes has been reported. polimi.it

The table below summarizes some established methods for indoline synthesis.

| Method | Catalyst/Reagent | Key Features |

| Intramolecular Heck Reaction sci-hub.se | Palladium Catalyst | Forms the indoline ring through C-C bond formation. |

| Aza-Heck Cyclization nih.gov | Palladium Catalyst | Utilizes N-hydroxy anilines as electrophiles. nih.gov |

| Copper-Catalyzed Arylation sci-hub.se | Copper(I) Triflate | Arylation of the indole (B1671886) ring at the 3-position followed by cyclization. sci-hub.se |

| [3+2] Cycloaddition polimi.it | Zinc(II) Chloride | Divergent synthesis of polycyclic indolines. polimi.it |

Innovations in N-Substitution and Functionalization of the Indoline Core

The functionalization of the indoline core, particularly at the nitrogen atom and the benzene (B151609) ring, is crucial for modulating the properties of the final molecule.

N-Substitution:

The nitrogen atom of the indoline ring can be readily substituted using various alkylating or arylating agents. chim.it This allows for the introduction of diverse functional groups that can influence the molecule's biological activity and pharmacokinetic profile. For instance, N-alkylation can be achieved using alkyl halides in the presence of a base.

C-H Functionalization:

Direct C-H functionalization has emerged as a powerful strategy for the site-selective modification of the indoline core, avoiding the need for pre-functionalized starting materials. nih.gov The use of directing groups attached to the indole nitrogen can guide the functionalization to specific positions on the benzene ring (C4-C7). nih.gov For example, the N-P(O)tBu2 group can direct arylation to the C7 and C6 positions using palladium and copper catalysts, respectively. nih.gov

Recent advancements include the use of enzymatic carbene transfer for the regio- and stereoselective C(sp3)–H functionalization of N-substituted indolines, allowing for modification at both the α- and β-positions of the pyrroline (B1223166) ring. chemrxiv.org

The table below provides an overview of innovative functionalization strategies for the indoline core.

| Functionalization Strategy | Method | Key Features |

| N-Alkylation chim.it | Alkyl Halides, Base | Introduction of various substituents on the indoline nitrogen. chim.it |

| Directed C-H Arylation nih.gov | Palladium or Copper Catalysts, Directing Groups | Site-selective functionalization of the benzene ring. nih.gov |

| Enzymatic C-H Functionalization chemrxiv.org | Engineered Iron-Based Catalysts | Regio- and stereoselective modification of the pyrroline ring. chemrxiv.org |

| Rhodium(III)-catalyzed C-2 Alkylation researchgate.net | Nitroolefins | Synthesis of highly functionalized indole derivatives. researchgate.net |

Convergent and Divergent Synthesis of the Indoline-Morpholine Linkage

The assembly of the this compound structure can be approached through both convergent and divergent synthetic strategies. A convergent synthesis involves the separate preparation of the indoline and morpholine fragments, which are then joined in a final step. This approach is often efficient for creating a specific target molecule. In contrast, a divergent synthesis starts from a common intermediate that is diversified in later steps to produce a variety of related structures, which is particularly useful for building libraries of compounds for research and drug discovery. researchgate.net

Formation of Carbon-Nitrogen Bonds in Aromatic and Heterocyclic Systems

The creation of the carbon-nitrogen (C-N) bond between the indoline ring and the morpholine nitrogen is a critical step in the synthesis of this compound. Several powerful transition-metal-catalyzed cross-coupling reactions are employed for this purpose.

Buchwald-Hartwig Amination: This palladium-catalyzed reaction is a cornerstone of modern C-N bond formation, known for its high efficiency and broad substrate scope. wikipedia.orgrsc.org It involves the coupling of an aryl halide or triflate with an amine. wikipedia.org For the synthesis of this compound, this would typically involve reacting a 4-haloindoline (e.g., 4-bromoindoline (B1282225) or 4-chloroindoline) with morpholine. wikipedia.orgacs.org The reaction is dependent on a catalytic system composed of a palladium precursor, such as Pd(OAc)₂, and a phosphine (B1218219) ligand. wuxiapptec.com The choice of ligand is crucial; sterically hindered ligands have proven effective, and bidentate phosphine ligands like BINAP can lead to higher reaction rates and better yields. wikipedia.org

Ullmann Condensation: A classical method, the Ullmann reaction utilizes a copper catalyst to couple an aryl halide with an amine, often requiring higher temperatures than palladium-catalyzed methods. nih.govresearchgate.net This reaction has been a foundational method for forming aryl C-N bonds. nih.gov Ligand-free Ullmann reactions have been developed, offering a more cost-effective approach. nih.gov The use of ligands such as N,N'-dimethylethylenediamine or 8-hydroxyquinoline-N-oxide can promote the coupling, sometimes allowing for lower catalyst loadings. researchgate.netresearchgate.net

| Reaction | Catalyst | Typical Substrates | Key Features | Reference |

|---|---|---|---|---|

| Buchwald-Hartwig Amination | Palladium | Aryl Halides/Triflates + Amines | High efficiency, mild conditions, broad scope. | wikipedia.orgrsc.org |

| Ullmann Condensation | Copper | Aryl Halides + Amines | Classical method, often requires higher temperatures. | nih.govresearchgate.net |

Mannich Reactions and Related Multicomponent Approaches for Hybrid Heterocyclic Structures

Multicomponent reactions (MCRs) are highly efficient processes where three or more reactants combine in a single operation to form a complex product, embodying principles of atom and step economy. researchgate.netnih.gov

The Mannich Reaction: This classic three-component reaction involves the aminoalkylation of an acidic proton located alpha to a carbonyl group. wikipedia.org The reactants are typically an aldehyde (like formaldehyde), a primary or secondary amine (such as morpholine), and a carbonyl compound. wikipedia.orgorganic-chemistry.org The reaction proceeds through the formation of an iminium ion, which then reacts with the enol form of the carbonyl compound. wikipedia.org In the context of synthesizing the this compound scaffold, a Mannich-type reaction could be envisioned using an appropriately functionalized indoline, formaldehyde (B43269), and morpholine. ias.ac.inmdpi.com While not forming the final product in one step, this creates a key intermediate that can be further modified.

Other Multicomponent Reactions: The Ugi and Passerini reactions are other examples of MCRs that can rapidly generate molecular complexity from simple starting materials. beilstein-journals.orgmdpi.com These reactions can be strategically used to build complex heterocyclic structures. For instance, a one-pot, three-component assembly involving an o-bromoiodoarene, a primary amine, and a ketone can lead to highly substituted indoles through a combination of a Buchwald-Hartwig amination and an arene-alkene coupling using a single palladium catalyst system. nih.gov Such strategies are invaluable for creating diverse molecular libraries for screening purposes. nih.gov

Optimization of Reaction Conditions and Yields in Complex Heterocycle Synthesis

Achieving high yields in the synthesis of complex heterocycles like this compound necessitates careful optimization of various reaction parameters. numberanalytics.com

Catalyst, Ligand, and Base Selection: In transition metal-catalyzed reactions, the choice of catalyst and ligand is paramount. For Buchwald-Hartwig aminations, a wide range of palladium sources (e.g., Pd(OAc)₂, Pd₂(dba)₃) and phosphine ligands are available. wuxiapptec.com The selection depends on the specific substrates. nih.gov The base also plays a critical role; common choices include strong inorganic bases like sodium tert-butoxide (NaOtBu) and weaker bases like cesium carbonate (Cs₂CO₃) or potassium phosphate (B84403) (K₃PO₄). wuxiapptec.com The physical properties of the base, such as particle size, can impact the reaction outcome, especially in scale-up reactions. wuxiapptec.com

Solvent and Temperature Effects: The solvent can significantly influence reaction rates and product distribution. dtu.dk Aprotic solvents like dioxane, toluene, and THF are commonly used for Buchwald-Hartwig reactions. wuxiapptec.comdtu.dkacsgcipr.org The optimal temperature is typically between 80-100°C. wuxiapptec.com In some cases, solvent-free conditions, often coupled with microwave irradiation, have been developed to provide more environmentally friendly protocols with short reaction times. researchgate.netresearchgate.net

Microwave-Assisted Synthesis: Microwave irradiation has become a valuable tool for accelerating reaction rates and improving yields in heterocyclic synthesis. researchgate.net It has been successfully applied to Buchwald-Hartwig aminations, often reducing reaction times from hours to minutes. researchgate.net

| Parameter | Variables | Impact | Reference |

|---|---|---|---|

| Catalyst System | Palladium or Copper source, Phosphine or Nitrogen-based ligands | Reaction rate, yield, and substrate scope. | wuxiapptec.comresearchgate.net |

| Base | Inorganic (e.g., NaOtBu, Cs₂CO₃) or Organic (e.g., DBU) | Affects catalyst activity and substrate stability. | wuxiapptec.com |

| Solvent | Aprotic polar/nonpolar (e.g., Dioxane, Toluene), aqueous systems | Influences solubility, reaction rate, and selectivity. | dtu.dkacsgcipr.org |

| Temperature | Room temperature to high temperatures (e.g., >100°C) | Affects reaction kinetics and byproduct formation. | wuxiapptec.comnumberanalytics.com |

| Heating Method | Conventional heating vs. Microwave irradiation | Reaction time and potentially yields/selectivity. | researchgate.netresearchgate.net |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the detailed structural analysis of organic molecules, offering profound insights into the chemical environment of individual atoms. msu.edu For heterocyclic systems such as this compound, NMR provides crucial data on proton and carbon frameworks, enabling unambiguous assignment of the structure. sciforum.net

High-Resolution 1H and 13C NMR Techniques in Heterocyclic Chemistry

High-resolution ¹H and ¹³C NMR are fundamental to characterizing the indoline and morpholine moieties. The chemical shifts (δ) in ¹H NMR are indicative of the electronic environment of the protons. For the this compound structure, distinct signals are expected for the aromatic protons of the indoline ring, the aliphatic protons of the indoline's five-membered ring, and the protons of the morpholine ring.

Indoline Protons : The aromatic protons on the benzene ring portion of the indoline core typically appear in the downfield region of the spectrum (approx. 6.5–7.5 ppm) due to the anisotropic effect of the aromatic ring currents. libretexts.org The protons on the five-membered heterocyclic part of the indoline ring (CH₂CH₂N) will show signals in the aliphatic region.

Morpholine Protons : The morpholine ring protons are chemically distinct due to their proximity to either the nitrogen or oxygen atom. The four protons adjacent to the oxygen atom (O-CH₂) are deshielded and typically resonate at approximately 3.7-3.9 ppm. The four protons adjacent to the nitrogen atom (N-CH₂) usually appear at a more upfield position, around 2.5-2.8 ppm. researchgate.net The substitution on the nitrogen atom by the indolin-4-yl group will influence these shifts.

¹³C NMR spectroscopy provides information about the carbon skeleton. chemicalbook.com The spectrum of this compound would be expected to show eight distinct signals for the indoline core and four for the morpholine ring, assuming molecular symmetry allows. Aromatic carbons would appear between 110-150 ppm, while the sp³ hybridized carbons of the morpholine and indoline rings would be found in the 40-70 ppm range. researchgate.netnih.gov

To definitively assign these signals, two-dimensional (2D) NMR techniques such as ¹H-¹H COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are employed. nih.gov

COSY identifies proton-proton (H-H) spin-spin coupling, revealing adjacent protons.

HSQC correlates proton signals with the signals of the directly attached carbon atoms.

HMBC reveals correlations between protons and carbons that are separated by two or three bonds, which is critical for identifying the connection point between the indoline and morpholine rings.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound (Note: These are estimated values based on typical shifts for indoline and N-substituted morpholine moieties. Actual values may vary.)

| Atom Position | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) |

| Indoline Aromatic C-H | 6.5 - 7.5 | 110 - 130 |

| Indoline Aromatic Quaternary C | - | 130 - 150 |

| Indoline N-H | 3.5 - 5.0 (broad) | - |

| Indoline C-CH₂-N | ~3.0 | ~30 |

| Indoline N-CH₂-C | ~3.4 | ~50 |

| Morpholine O-CH₂ | ~3.8 | ~67 |

| Morpholine N-CH₂ | ~2.7 | ~48 |

Application of Multinuclear NMR for Precise Structural Characterization

While ¹H and ¹³C NMR are the most common techniques, multinuclear NMR can provide additional, highly specific structural information. For nitrogen-containing heterocycles like this compound, ¹⁵N NMR spectroscopy can be particularly insightful, although it is less common due to the lower natural abundance and sensitivity of the ¹⁵N isotope. The chemical shifts of the two nitrogen atoms—one in the indoline ring and one in the morpholine ring—would provide direct evidence of their respective electronic environments and bonding. The indoline nitrogen, being part of a pseudo-aromatic system and bonded to a hydrogen, would have a significantly different chemical shift from the tertiary amine nitrogen of the morpholine ring. acs.org This technique can be invaluable for studying tautomerism, protonation sites, and intermolecular interactions.

Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopic Investigations

Fourier Transform Infrared (FTIR) Spectroscopy for Functional Group Identification

FTIR spectroscopy is a rapid and powerful technique for identifying the functional groups present in a molecule. upi.eduupb.ro The IR spectrum is generated by the absorption of infrared radiation at frequencies corresponding to the vibrational modes of specific chemical bonds. pressbooks.pubspecac.com For this compound, the key functional groups and their expected absorption bands are:

N-H Stretch : A characteristic sharp peak for the secondary amine in the indoline ring, typically appearing in the region of 3300-3500 cm⁻¹.

C-H Stretches : Aromatic C-H stretching vibrations appear above 3000 cm⁻¹, while aliphatic C-H stretches from the morpholine and indoline rings appear just below 3000 cm⁻¹. upi.edu

C=C Stretch : Aromatic ring stretching vibrations from the indoline moiety are expected in the 1450-1600 cm⁻¹ region.

C-N Stretch : The stretching vibrations for the aromatic and aliphatic C-N bonds will appear in the 1250-1350 cm⁻¹ range.

C-O-C Stretch : The strong, characteristic asymmetric stretching of the ether linkage in the morpholine ring is a prominent feature, typically found between 1070-1150 cm⁻¹.

Table 2: Characteristic FTIR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

| Indoline N-H | Stretch | 3300 - 3500 | Medium, Sharp |

| Aromatic C-H | Stretch | 3000 - 3100 | Medium to Weak |

| Aliphatic C-H | Stretch | 2850 - 2960 | Medium to Strong |

| Aromatic C=C | Ring Stretch | 1450 - 1600 | Medium to Weak |

| C-N | Stretch | 1250 - 1350 | Medium |

| C-O-C (Ether) | Asymmetric Stretch | 1070 - 1150 | Strong |

Mass Spectrometry for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry (MS) is a destructive analytical technique that provides two critical pieces of information: the molecular weight of the compound and its fragmentation pattern, which aids in structural elucidation. sciforum.net Using a soft ionization technique like Electrospray Ionization (ESI), the spectrum would be expected to show a prominent peak corresponding to the protonated molecule [M+H]⁺, confirming the molecular weight of this compound.

Harder ionization techniques, such as Electron Impact (EI), cause the molecule to fragment in a reproducible manner. acdlabs.com The fragmentation pattern serves as a fingerprint and helps confirm the structure. For this compound, key fragmentation pathways would include:

Alpha-Cleavage : The C-C bonds adjacent to both the indoline and morpholine nitrogen atoms are common sites for cleavage. libretexts.org This would result in the loss of alkyl radicals from the rings.

Morpholine Ring Fragmentation : The morpholine ring can undergo characteristic fragmentation, often initiated by cleavage adjacent to the oxygen or nitrogen, leading to the loss of ethylene oxide or other small fragments. researchgate.netresearchgate.net

Cleavage of the Inter-ring Bond : The bond connecting the indoline and morpholine rings can cleave, leading to fragment ions corresponding to the individual heterocyclic systems.

Table 3: Predicted Key Fragments in the Mass Spectrum of this compound

| m/z (mass-to-charge ratio) | Possible Fragment Identity | Fragmentation Pathway |

| 205 | [M+H]⁺ | Protonated molecular ion |

| 204 | [M]⁺˙ | Molecular ion |

| 173 | [M - CH₂O]⁺˙ | Loss of formaldehyde from morpholine ring |

| 118 | [C₈H₁₀N]⁺ | Indoline cation after inter-ring cleavage |

| 86 | [C₄H₈NO]⁺ | Morpholine cation after inter-ring cleavage |

| 57 | [C₃H₅O]⁺ or [C₃H₇N]⁺ | Fragments from morpholine ring cleavage |

X-ray Crystallography for Definitive Solid-State Structure Determination

The process involves irradiating a single crystal of the compound with a focused X-ray beam. The resulting diffraction pattern is collected and analyzed to generate an electron density map, from which the positions of the individual atoms can be determined. The final output is a detailed three-dimensional model of the molecule.

For a hypothetical crystalline derivative of this compound, the crystallographic analysis would determine key parameters such as the crystal system, space group, and unit cell dimensions. For instance, analysis of related indoline structures has revealed various crystal systems, including orthorhombic and monoclinic, with specific space groups like Pna21 or P2/c. nih.govacs.org The crystal structure would be stabilized by a network of intermolecular interactions, such as hydrogen bonds (e.g., N-H···O), π-π stacking interactions between aromatic rings, and weaker C-H···π contacts, which dictate the supramolecular architecture. cambridge.orgresearchgate.net

A summary of typical crystallographic data that would be obtained for a derivative of this compound is presented in the interactive table below, based on data from analogous indoline compounds. researchgate.netiucr.org

| Crystal Data Parameter | Expected Value/Information |

| Crystal System | Monoclinic, Orthorhombic, or Triclinic |

| Space Group | e.g., P21/n, Pbca, P-1 |

| a (Å) | 10 - 15 |

| b (Å) | 7 - 13 |

| c (Å) | 15 - 30 |

| α (°) | 90 or other |

| β (°) | 90 - 110 |

| γ (°) | 90 or other |

| Volume (ų) | 2000 - 2500 |

| Z | 1, 2, or 4 |

| Calculated Density (g/cm³) | 1.4 - 1.7 |

| Hydrogen Bonding | Identification of donor/acceptor pairs (e.g., N-H···O) |

| π-π Interactions | Distances and angles between aromatic rings |

Chromatographic Methods for Purity Assessment and Isolation

Chromatographic techniques are essential for the separation, purification, and assessment of the purity of synthesized compounds like this compound and its derivatives. High-Performance Liquid Chromatography (HPLC) is a particularly powerful and widely used method for these purposes.

For the analysis of indoline and morpholine derivatives, reversed-phase HPLC (RP-HPLC) is a common and effective choice. nih.govcetjournal.it In this technique, a nonpolar stationary phase, typically a C8 or C18 silica-based column, is used with a polar mobile phase. The separation is based on the differential partitioning of the analyte between the stationary and mobile phases.

A typical HPLC method for a this compound derivative would involve a gradient elution, where the composition of the mobile phase is changed over time to achieve optimal separation of the target compound from any impurities or byproducts. mdpi.commostwiedzy.pl The mobile phase often consists of a mixture of an organic solvent, such as acetonitrile (B52724) or methanol, and an aqueous buffer, often containing a small amount of an acid like formic acid or trifluoroacetic acid to improve peak shape and resolution. cetjournal.itmostwiedzy.pl

Detection is commonly achieved using a UV-Vis detector, as the indole chromophore in the this compound structure absorbs UV light. A diode array detector (DAD) can provide additional information by acquiring the UV spectrum of each peak, aiding in peak identification and purity assessment. mostwiedzy.pl For higher sensitivity and specificity, a mass spectrometer (MS) can be coupled to the HPLC system (LC-MS), allowing for the determination of the molecular weight of the eluting compounds. mdpi.com

The purity of a sample of a this compound derivative would be determined by integrating the area of the main peak in the chromatogram and comparing it to the total area of all peaks. The method would be validated for parameters such as linearity, precision, accuracy, and limits of detection (LOD) and quantification (LOQ). nih.govmdpi.com

The following interactive table summarizes typical parameters for an HPLC method for the purity assessment of a this compound derivative, based on methods developed for related compounds. cetjournal.itmostwiedzy.plnih.gov

| HPLC Parameter | Typical Conditions |

| Column | Reversed-phase C8 or C18 (e.g., 250 mm x 4.6 mm, 5 µm) |

| Mobile Phase A | Water with 0.1% Formic Acid or Trifluoroacetic Acid |

| Mobile Phase B | Acetonitrile or Methanol |

| Elution | Gradient or Isocratic |

| Flow Rate | 0.8 - 1.2 mL/min |

| Column Temperature | 25 - 40 °C |

| Detection | UV at ~280 nm |

| Injection Volume | 10 - 20 µL |

In addition to analytical HPLC, preparative HPLC can be employed for the isolation and purification of this compound derivatives on a larger scale. sielc.com This technique uses larger columns and higher flow rates to separate and collect the pure compound from a reaction mixture.

Structure Activity Relationship Sar and Quantitative Structure Activity Relationship Qsar Investigations of Indoline Morpholine Conjugates

Conceptual Frameworks of Structure-Activity Relationships in Hybrid Scaffolds

The design of hybrid scaffolds, such as those combining indoline (B122111) and morpholine (B109124) moieties, is rooted in the principle of molecular hybridization. This concept involves the covalent linking of two or more pharmacophores—distinct molecular entities with known biological activities—to create a new molecule with a potentially enhanced or novel pharmacological profile. The indole (B1671886) nucleus and its reduced form, indoline, are privileged structures in medicinal chemistry, frequently found in compounds targeting a wide array of biological targets. nih.govresearchgate.net Similarly, the morpholine ring is a common feature in many approved drugs, often introduced to improve physicochemical properties like solubility and metabolic stability, or to act as a key interacting moiety with biological targets. nih.gove3s-conferences.org

Pharmacophore Integration: How the electronic and steric features of the indoline and morpholine rings combine to create a new pharmacophore that can effectively bind to a biological target.

Linker Optimization: The nature, length, and flexibility of the linkage between the two scaffolds play a crucial role in defining the spatial orientation of the pharmacophores, which is critical for optimal target interaction.

Physicochemical Modulation: The morpholine moiety, in particular, can significantly influence properties such as lipophilicity (logP), polar surface area (PSA), and hydrogen bonding capacity, thereby affecting the absorption, distribution, metabolism, and excretion (ADME) profile of the conjugate. nih.gov

Conformational Control: The rigidity or flexibility of the hybrid scaffold can impact its ability to adopt the bioactive conformation required for binding to a specific target.

Influence of Morpholine Ring Substitutions on Modulating Biological Activity

For instance, in a series of indole-based compounds, the introduction of a morpholine-containing side chain was found to be crucial for activity. nih.gov While direct SAR data on substituted 4-(indolin-4-yl)morpholine is limited, studies on analogous systems provide valuable insights. For example, in a series of 2-[(phenoxy)(phenyl)methyl]morpholine derivatives, substitutions on the aryl rings attached to the morpholine scaffold significantly influenced their activity as serotonin (B10506) and noradrenaline reuptake inhibitors. nih.gov This highlights that even when not directly attached to the core heterocyclic system, substituents in proximity to the morpholine ring can dictate biological outcomes.

Furthermore, the nitrogen atom of the morpholine ring can act as a hydrogen bond acceptor, a critical interaction for binding to many biological targets. nih.gov The basicity of this nitrogen can be modulated by nearby substituents, thereby influencing the strength of this interaction.

| Compound Class | Substitution on Morpholine Ring | Observed Effect on Biological Activity | Reference |

| Indole-pyrimidine hybrids | Unsubstituted morpholine | Essential for potent anti-tubulin activity. | nih.gov |

| 2-[(phenoxy)(phenyl)methyl]morpholine derivatives | Aryl/aryloxy ring substitution | Modulated serotonin and noradrenaline reuptake inhibition. | nih.gov |

| Thiazole (B1198619) derivatives | N-benzyl substitution on morpholine | Exhibited good potency as carbonic anhydrase inhibitors. | nih.gov |

Impact of Indoline Moiety Modifications on Compound Activity

The indoline scaffold serves as the anchor for these hybrid molecules, and modifications to this ring system are a primary avenue for modulating biological activity. The electronic and steric properties of substituents on the indoline ring can influence the molecule's affinity and selectivity for its target.

Studies on various indole and indoline derivatives have consistently shown that the position and nature of substituents are critical. For example, in a series of indole derivatives targeting the serotonin transporter, halogen substitution at the C-5 position of the indole ring, particularly with fluorine, led to a significant increase in affinity compared to unsubstituted analogues. nih.gov This suggests that for this compound, introducing a fluorine atom at the 5-position of the indoline ring could be a promising strategy to enhance biological activity.

Similarly, research on indole-quinoline hybrids has demonstrated that even minor changes to the indole structure, such as the removal of a methyl group, can impact activity and selectivity against different parasite strains in antimalarial compounds. acs.org The N-H group of the indoline can also be a key interaction point, acting as a hydrogen bond donor.

| Compound Series | Modification on Indole/Indoline Moiety | Impact on Activity | Reference |

| Indolylpropyl-piperazine derivatives | Halogen substitution at C-5 | Increased affinity for serotonin transporter. | nih.gov |

| Indole-quinoline hybrids | Removal of 2-methyl group | Altered activity and selectivity against parasite strains. | acs.org |

| Pyrrole-indoline-2-ones | Secondary amine on indolin-2-one | Significant for binding to Aurora A kinase. | nih.gov |

Synergistic Effects of Indoline and Morpholine Linkage on Pharmacophore Development

The true potential of indoline-morpholine conjugates lies in the synergistic effects arising from the combination of these two scaffolds. The linkage creates a unique three-dimensional pharmacophore that can access binding pockets and interact with biological targets in ways that neither moiety could achieve alone.

The morpholine ring can orient the indoline scaffold into a specific conformation that is favorable for binding. Conversely, the indoline moiety can position the morpholine ring to make crucial interactions, such as hydrogen bonds, with the target protein. This reciprocal influence is a hallmark of successful hybrid drug design.

In a study of indole-pyrimidine hybrids, the presence of both the indole core and a morpholine or thiomorpholine (B91149) moiety was found to be essential for potent antiproliferative activity. nih.gov The combination of these two fragments led to compounds that could effectively inhibit tubulin polymerization, a mechanism of action that relies on a specific spatial arrangement of molecular features. This demonstrates that the two parts of the molecule work in concert to achieve the desired biological effect.

Computational Approaches to Quantitative Structure-Activity Relationships (QSAR)

QSAR studies provide a mathematical framework to correlate the chemical structure of a series of compounds with their biological activity. These computational models are invaluable tools for understanding the key molecular features that drive activity and for predicting the potency of novel, unsynthesized compounds.

Both 2D and 3D QSAR models have been successfully applied to heterocyclic compounds, including indole and morpholine derivatives. nih.govmdpi.com

2D-QSAR: These models use descriptors calculated from the 2D representation of the molecule, such as topological indices, connectivity indices, and counts of specific atom types or functional groups. 2D-QSAR models are computationally less intensive and can be useful for identifying general structural requirements for activity. For instance, a 2D-QSAR study on indole derivatives identified descriptors related to the number of double bonds and ionization potential as being important for antioxidant activity. mdpi.com

3D-QSAR: These models, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), require the 3D alignment of the molecules in a dataset. They calculate steric, electrostatic, hydrophobic, and hydrogen bond donor/acceptor fields around the molecules and correlate these fields with biological activity. The resulting contour maps provide a visual representation of where modifications to the structure would be expected to increase or decrease activity. For example, a 3D-QSAR study on pyrrole-indoline-2-ones revealed that bulky, electron-donating groups at a specific position were favorable for inhibitory activity against Aurora A kinase. nih.gov Such models could be instrumental in guiding the design of more potent this compound analogs.

A 3D-QSAR study on a series of indole derivatives targeting the serotonin transporter yielded statistically significant CoMFA and CoMSIA models, which were validated internally and externally. nih.gov These models provided valuable insights into the structure-activity relationships of the synthesized compounds.

| QSAR Model Type | Application Example | Key Findings | Reference |

| 2D-QSAR | Antioxidant activity of 1H-3-indolyl derivatives | Descriptors like ionization potential and number of double bonds were correlated with activity. | mdpi.com |

| 3D-QSAR (CoMFA/CoMSIA) | Aurora A kinase inhibitors (pyrrole-indoline-2-ones) | Identified regions where steric bulk and electron-donating groups would enhance activity. | nih.gov |

| 3D-QSAR (CoMFA/CoMSIA) | Serotonin transporter ligands (indole derivatives) | Generated validated models to guide the design of new ligands. | nih.gov |

Molecular descriptors are numerical values that encode different aspects of a molecule's structure and properties. The selection of appropriate descriptors is a critical step in building a robust and predictive QSAR model. ucsb.edu Descriptors can be broadly classified into several categories:

Constitutional (0D/1D): These describe the basic composition and connectivity of a molecule, such as molecular weight, atom counts, and bond counts.

Topological (2D): These are derived from the 2D graph of the molecule and describe its size, shape, and branching. Examples include Wiener index and Kier & Hall connectivity indices.

Geometrical (3D): These are calculated from the 3D coordinates of the atoms and describe the molecule's size and shape in 3D space. Examples include molecular volume and surface area.

Physicochemical: These relate to the physicochemical properties of the molecule, such as logP (lipophilicity), molar refractivity, and polar surface area.

Electronic: These describe the electronic properties of the molecule, such as dipole moment, partial charges on atoms, and energies of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO). ucsb.edu

In the context of indoline-morpholine conjugates, a combination of these descriptors would be necessary to build a comprehensive QSAR model. For example, lipophilicity (logP) would be important for predicting membrane permeability, while electronic descriptors like HOMO and LUMO energies could provide insights into the molecule's reactivity and ability to participate in charge-transfer interactions with the target. ucsb.edu A QSAR analysis of thiazole derivatives with a morpholine moiety found that descriptors related to autocorrelation and charge were correlated with biological activity. nih.gov

Statistical Validation and Predictive Power of QSAR Models

The development of a robust Quantitative Structure-Activity Relationship (QSAR) model is a critical step in modern drug discovery, providing a mathematical correlation between the chemical structure of a compound and its biological activity. However, for a QSAR model to be a reliable predictive tool, it must undergo rigorous statistical validation. This process ensures the model's stability, reliability, and predictive capacity for new, untested compounds. Validation is broadly categorized into internal and external validation.

Internal Validation: Assessing Model Robustness

Internal validation evaluates the stability and robustness of a QSAR model using the same dataset that was used for its development (the training set). The primary objective is to ensure that the model is not a result of chance correlation and can consistently reproduce the observed data. A commonly employed internal validation technique is cross-validation .

In a study of indole and isatin (B1672199) derivatives, some of which include a morpholine moiety, a 3-D-QSAR study was conducted and validated internally. The cross-validation was performed using the leave-one-out (LOO) method, where one compound is removed from the dataset, the model is rebuilt with the remaining compounds, and the activity of the removed compound is predicted. This process is repeated until every compound has been left out once. The predictive ability of the model is then assessed by the cross-validated correlation coefficient (q²). For a model to be considered robust, a q² value greater than 0.5 is generally required. In the aforementioned study, the Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) models yielded q² values of 0.625 and 0.523, respectively, indicating a satisfactory level of robustness nih.gov.

Another internal validation method is Y-randomization or response randomization. This involves randomly shuffling the biological activity data while keeping the independent variables (descriptors) unchanged and then rebuilding the QSAR model. This process is repeated multiple times. A valid model should show a significant drop in the correlation coefficient for the randomized models compared to the original model, confirming that the initial correlation was not due to chance.

External Validation: Evaluating Predictive Power

While internal validation is crucial, the true measure of a QSAR model's utility lies in its ability to accurately predict the activity of compounds that were not used in its development. This is assessed through external validation . In this process, the initial dataset is split into a training set, used to build the model, and a test set, which is kept aside. The model developed using the training set is then used to predict the biological activities of the compounds in the test set.

The predictive power of the model is then quantified using several statistical metrics. A key parameter is the predictive R² (R²pred), which is the squared correlation coefficient between the observed and predicted activities for the test set compounds. A high R²pred value (generally > 0.6) indicates good predictive ability.

In a QSAR study on a series of 1-[2-(R-phenylimino)-4-methyl-3-(3-[morpholine-4-yl]propyl)-2,3-dihydro-1,3-thiazol-5-yl]ethane-1-one derivatives, the developed models were characterized by high predictive ability as determined by both internal and external validation pensoft.net. Similarly, a QSAR analysis of substituted-4′-iminospiro[indoline-3,3′- researchgate.netnih.govnih.govthiadiazolidinyl]-2-one 1′,1′-dioxides also involved external validation to confirm the predictive power of the derived model researchgate.net.

The following table summarizes key statistical parameters used in the validation of QSAR models, along with generally accepted threshold values for a reliable model.

| Parameter | Symbol | Validation Type | Description | Acceptable Value |

| Coefficient of Determination | R² | Internal | Measures the goodness-of-fit of the model to the training set data. | > 0.6 |

| Cross-validated R² | q² or Q² | Internal | Measures the robustness and internal predictive ability of the model. | > 0.5 |

| Predictive R² | R²pred | External | Measures the predictive power of the model on an external test set. | > 0.6 |

| Root Mean Square Error | RMSE | Both | Represents the standard deviation of the residuals (prediction errors). | As low as possible |

| Standard Deviation of Error of Prediction | SDEP | External | Measures the average deviation of the predicted values from the observed values in the test set. | As low as possible |

Applicability Domain: Defining the Boundaries of Prediction

An essential aspect of a validated QSAR model is the definition of its applicability domain (AD) . The AD represents the chemical space of compounds for which the model can make reliable predictions. It is defined by the range of molecular descriptors and structural features present in the training set. Predictions for compounds that fall outside this domain are considered extrapolations and are less reliable. The AD is crucial for ensuring that the QSAR model is used appropriately in virtual screening and the design of new compounds.

Computational Chemistry and Molecular Modeling Studies of 4 Indolin 4 Yl Morpholine and Analogues

Quantum Chemical Calculations for Electronic Structure and Reactivity Profiling

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are fundamental to understanding the intrinsic properties of a molecule. These methods provide a detailed picture of the electron distribution, which governs the molecule's stability, reactivity, and spectroscopic properties.

Density Functional Theory (DFT) is a robust quantum mechanical method used to investigate the electronic structure of molecules. rsc.orgresearchgate.netphyschemres.org By approximating the many-electron system's energy as a functional of the electron density, DFT offers a balance of computational cost and accuracy, making it suitable for medium to large systems like 4-(Indolin-4-yl)morpholine. physchemres.org Applications of DFT in the analysis of indoline (B122111) and indole (B1671886) derivatives are widespread, focusing on geometry optimization, vibrational frequencies, and the calculation of electronic properties. researchgate.netresearchgate.netnih.gov

Key parameters derived from DFT calculations help in creating a comprehensive electronic and reactivity profile:

Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO): The energies of these frontier molecular orbitals are crucial for determining a molecule's chemical reactivity and kinetic stability. researchgate.net The HOMO-LUMO energy gap is an indicator of molecular stability; a smaller gap suggests higher reactivity. researchgate.net

Molecular Electrostatic Potential (MEP): The MEP surface map is used to visualize the charge distribution and predict sites for electrophilic and nucleophilic attack. physchemres.orgresearchgate.net This is vital for understanding how a molecule like this compound might interact with biological receptors or other molecules.

Global and Local Reactivity Descriptors: Parameters like ionization potential, electron affinity, electronegativity, and chemical hardness can be calculated from orbital energies to quantify the chemical reactivity and site selectivity of the molecule. researchgate.net

| DFT-Derived Parameter | Significance in Molecular Analysis | Application to this compound |

|---|---|---|

| HOMO-LUMO Energy Gap | Indicates chemical reactivity and kinetic stability. A smaller gap implies higher reactivity. researchgate.net | Predicts the relative stability and reactivity of the compound and its analogues. |

| Molecular Electrostatic Potential (MEP) | Identifies electron-rich (nucleophilic) and electron-poor (electrophilic) regions. researchgate.net | Highlights potential sites for hydrogen bonding and other non-covalent interactions with a biological target. |

| Atomic Charges | Describes the charge distribution across the molecule. | Helps in understanding electrostatic interactions with receptor sites. |

| Reactivity Descriptors (e.g., Hardness, Electronegativity) | Quantifies the molecule's overall reactivity profile. | Allows for ranking of analogues in terms of their potential reactivity in a biological system. |

The biological activity of a molecule is intrinsically linked to its three-dimensional shape or conformation. This compound possesses conformational flexibility, primarily around the single bond connecting the indoline and morpholine (B109124) rings. Theoretical methods are employed to explore the conformational landscape, identify low-energy conformers (energy minima), and understand the energetic barriers between them.

This exploration is typically performed by systematically rotating the rotatable bonds and calculating the potential energy at each step. The resulting potential energy surface reveals the most stable, low-energy conformations that the molecule is likely to adopt. Quantum chemical methods, such as DFT, can then be used to perform full geometry optimization on these initial conformers to locate the precise energy minima. Understanding the preferred conformation is a prerequisite for meaningful molecular docking and dynamics studies, as it determines how the ligand will present itself to a potential binding site. researchgate.net

Molecular Docking Simulations for Ligand-Target Interaction Prediction

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein), forming a stable complex. mdpi.com It is a cornerstone of structure-based drug design.

For a compound like this compound, molecular docking can be used to screen a wide range of biological macromolecules (e.g., enzymes, receptors) to identify potential targets. Once a target is identified, docking simulations predict the most likely binding pose of the ligand within the active site. nih.gov

The simulation outputs are analyzed to understand the key intermolecular interactions responsible for binding, including:

Hydrogen Bonds: Crucial for specificity and affinity.

Hydrophobic Interactions: Often the main driving force for binding, involving interactions between nonpolar regions of the ligand and protein. frontiersin.org

π-π Stacking and π-Cation Interactions: Common interactions involving aromatic rings, such as the benzene (B151609) moiety of the indoline core.

Electrostatic Interactions: Occur between charged or polar groups.

Docking programs use scoring functions to estimate the binding affinity, often expressed as a binding energy (e.g., in kcal/mol). nih.gov This score helps in ranking different ligands or different poses of the same ligand, with lower energy values generally indicating more favorable binding. sciensage.info For instance, docking studies on other indole-based compounds have successfully predicted interactions with targets like tubulin, protein kinases, and viral proteins. researchgate.netnih.govnih.gov

| Interaction Type | Potential Moieties in this compound | Potential Interacting Amino Acid Residues |

|---|---|---|

| Hydrogen Bond Donor | Indoline N-H group | Asp, Glu, Gln, Asn, Ser, Thr, Main-chain C=O |

| Hydrogen Bond Acceptor | Morpholine O and N atoms | Lys, Arg, His, Gln, Asn, Ser, Thr, Main-chain N-H |

| Hydrophobic/van der Waals | Indoline benzene ring, morpholine and indoline aliphatic carbons | Ala, Val, Leu, Ile, Phe, Trp, Pro, Met |

| π-π Stacking | Indoline benzene ring | Phe, Tyr, Trp, His |

Molecular docking is a powerful tool for virtual or in silico screening, where large libraries of compounds are computationally tested against a specific protein target to identify potential "hits." acs.org This approach significantly reduces the time and cost associated with high-throughput screening in the lab.

Furthermore, docking is integral to rational lead optimization. Starting with a known active compound, or "lead," like this compound, medicinal chemists can design a focused library of analogues with specific modifications. Docking simulations are then used to predict how these modifications will affect the binding mode and affinity. researchgate.net This iterative cycle of design, docking, and analysis allows for the optimization of the lead compound to enhance its potency, selectivity, and other pharmacological properties before committing to chemical synthesis. indexcopernicus.com

Molecular Dynamics Simulations for Conformational Flexibility and Stability Assessment

While molecular docking provides a static snapshot of the ligand-receptor complex, Molecular Dynamics (MD) simulations introduce motion, allowing for the study of the system's behavior over time. mdpi.com MD simulations solve Newton's equations of motion for a system of atoms and molecules, providing a detailed view of conformational changes and the stability of interactions. mdpi.comfrontiersin.org

Starting with the best-docked pose of the this compound-protein complex, an MD simulation can reveal:

Stability of the Binding Pose: By monitoring the Root Mean Square Deviation (RMSD) of the ligand and protein over the simulation time, researchers can assess whether the initial docked pose is stable. frontiersin.org

Flexibility of the System: The Root Mean Square Fluctuation (RMSF) of protein residues can identify which parts of the protein become more or less flexible upon ligand binding. frontiersin.org

Dynamics of Intermolecular Interactions: MD simulations can track the persistence of key interactions, like hydrogen bonds, identified in docking. mdpi.com This helps to distinguish transient interactions from stable, anchoring ones.

Binding Free Energy Calculations: Advanced MD-based methods, such as MM/PBSA and free energy perturbation, can provide more accurate estimations of binding affinity than docking scores alone.

Cheminformatics and Data Mining for Structure-Property Relationship Discovery

Cheminformatics and data mining are pivotal computational tools in modern drug discovery, enabling the systematic analysis of chemical compounds to elucidate relationships between their molecular structures and physicochemical or biological properties. For a class of compounds centered around the this compound scaffold, these approaches can accelerate the identification of derivatives with optimized characteristics. By leveraging large datasets of chemical information, researchers can build predictive models that guide the synthesis of novel analogues with enhanced potency, selectivity, or improved pharmacokinetic profiles.

The core principle of these studies involves the calculation of molecular descriptors, which are numerical representations of a molecule's chemical and physical characteristics. These descriptors can be categorized into several groups, including constitutional, topological, geometric, and electronic descriptors. For a library of this compound analogues, a range of descriptors would be calculated to capture the structural diversity within the series.

A hypothetical analysis of a set of this compound analogues might involve the descriptors shown in the interactive data table below. In this example, modifications are made at the R1 and R2 positions of the indoline and morpholine rings, respectively.

Table 1: Calculated Molecular Descriptors for a Hypothetical Series of this compound Analogues

| Compound ID | R1 | R2 | Molecular Weight ( g/mol ) | LogP | Topological Polar Surface Area (Ų) | Number of Hydrogen Bond Donors | Number of Hydrogen Bond Acceptors |

|---|---|---|---|---|---|---|---|

| 1 | H | H | 204.27 | 1.8 | 21.7 | 1 | 2 |

| 2 | 5-F | H | 222.26 | 2.0 | 21.7 | 1 | 2 |

| 3 | 6-Cl | H | 238.71 | 2.5 | 21.7 | 1 | 2 |

| 4 | H | 4-CH₃ | 218.30 | 2.2 | 21.7 | 1 | 2 |

| 5 | 5-F | 4-CH₃ | 236.29 | 2.4 | 21.7 | 1 | 2 |

| 6 | 6-Cl | 4-CH₃ | 252.74 | 2.9 | 21.7 | 1 | 2 |

Once these descriptors are calculated, data mining algorithms can be employed to build Quantitative Structure-Activity Relationship (QSAR) or Quantitative Structure-Property Relationship (QSPR) models. These models mathematically correlate the descriptors with a measured biological activity (e.g., receptor binding affinity, enzyme inhibition) or a physicochemical property (e.g., solubility, metabolic stability).

For instance, a multiple linear regression (MLR) or partial least squares (PLS) analysis could be performed to develop a QSAR model for the affinity of these compounds towards a specific biological target, such as a G-protein coupled receptor or a kinase. A hypothetical QSAR model might take the following form:

pIC₅₀ = β₀ + β₁(LogP) + β₂(TPSA) + β₃(Molecular Weight)

Such a model would allow for the prediction of biological activity for yet-to-be-synthesized analogues, thereby prioritizing the most promising candidates for chemical synthesis and biological evaluation. The insights gained from the model coefficients (β) can help medicinal chemists understand which properties are most influential for the desired activity. For example, a positive coefficient for LogP might suggest that increased lipophilicity is beneficial for activity, guiding the choice of future substituents.

Virtual Screening and Library Design for Novel Derivations

Virtual screening is a computational technique used to search large libraries of chemical compounds to identify those that are most likely to bind to a drug target, typically a protein or enzyme. For the this compound scaffold, virtual screening can be a powerful tool for exploring a vast chemical space to discover novel derivatives with desired biological activities. This process can be broadly categorized into ligand-based and structure-based virtual screening.

Ligand-Based Virtual Screening (LBVS)

In the absence of a high-resolution 3D structure of the biological target, LBVS methods can be employed. These methods rely on the principle that molecules with similar structures are likely to have similar biological activities. Starting with a known active compound (a reference ligand), LBVS can be used to identify other molecules in a database with similar features.

For the this compound core, a known active analogue could be used as a template to search for commercially available or synthetically accessible compounds with similar 2D fingerprints or 3D shapes.

Structure-Based Virtual Screening (SBVS)

When the 3D structure of the target protein is known, SBVS methods such as molecular docking can be utilized. Molecular docking predicts the preferred orientation of a ligand when bound to a target protein to form a stable complex. The scoring functions used in docking estimate the binding affinity, allowing for the ranking of compounds in a virtual library.

A virtual library of this compound derivatives can be designed by enumerating various substituents at different positions on the indoline and morpholine rings. This library can then be docked into the active site of a target protein. The results of the docking study would provide insights into the potential binding modes and affinities of the designed compounds.

The following interactive data table illustrates a hypothetical virtual screening workflow for a library of this compound derivatives against a kinase target.

Table 2: Hypothetical Virtual Screening Results for a Library of this compound Derivatives

| Compound ID | R1 | R2 | Docking Score (kcal/mol) | Predicted pIC₅₀ (from QSAR) | Lipinski's Rule of Five Violations |

|---|---|---|---|---|---|

| 1 | H | H | -7.5 | 6.8 | 0 |

| 2 | 5-F | H | -7.9 | 7.1 | 0 |

| 3 | 6-Cl | H | -8.2 | 7.4 | 0 |

| 4 | H | 4-CH₃ | -7.6 | 6.9 | 0 |

| 5 | 5-F | 4-CH₃ | -8.1 | 7.3 | 0 |

| 6 | 6-Cl | 4-CH₃ | -8.5 | 7.6 | 0 |

The results from such a virtual screening campaign, often combined with predictions from QSAR models and filters for drug-like properties (e.g., Lipinski's Rule of Five), can be used to select a smaller, more focused set of compounds for synthesis and experimental testing. This significantly reduces the time and cost associated with the early stages of drug discovery.

Furthermore, the insights gained from the binding poses of the top-scoring compounds can inform the design of a next-generation library of this compound derivatives with improved binding affinities and selectivity profiles. For example, if a particular substituent is observed to form a key hydrogen bond with a residue in the active site, this information can be used to guide the selection of other substituents that can form similar or stronger interactions.

Mechanistic Research and Cellular Interaction Studies of Indoline Morpholine Scaffolds

Investigation of Molecular Targets and Pathways

The biological activity of the indoline-morpholine scaffold is rooted in its ability to interact with a variety of molecular targets. The indoline (B122111) ring provides a rigid bicyclic structure with aromatic and heterocyclic features, while the morpholine (B109124) ring often improves pharmacokinetic properties and can participate in hydrogen bonding. This combination allows for diverse interactions with enzymes, receptors, and other proteins.

Derivatives containing the indoline or morpholine scaffold have been identified as potent inhibitors of several key enzyme families.

Kinase Inhibition : The indolinone core is a well-established scaffold for kinase inhibitors, which function by competing with ATP for the enzyme's binding site. nih.govresearchgate.net These compounds have shown inhibitory activity against receptor tyrosine kinases crucial for angiogenesis and tumor progression, such as Vascular Endothelial Growth Factor Receptor (VEGFR), Fibroblast Growth Factor Receptor (FGFR), and Platelet-Derived Growth Factor Receptor (PDGFR). researchgate.net

Cholinesterase Inhibition : Morpholine-bearing quinoline (B57606) derivatives have been investigated as inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes critical in the breakdown of neurotransmitters. Kinetic studies of potent derivatives revealed a mixed-type inhibition mechanism. nih.gov

Other Enzymes : The versatility of these scaffolds is further demonstrated by their activity against other enzymes. For instance, certain morpholine derivatives act as inhibitors of BACE1 (Beta-secretase 1), an enzyme involved in the generation of amyloid-beta peptides in Alzheimer's disease. nih.gov Additionally, indoline-based compounds have been developed as inhibitors of NADPH oxidase 2 (NOX2), an enzyme complex implicated in oxidative stress, and as inhibitors of tubulin polymerization, targeting the colchicine (B1669291) binding site to exert anticancer effects. nih.govmdpi.com

| Scaffold/Compound Class | Enzyme Target | Inhibition Data (IC50/Ki) | Mechanism of Action |

|---|---|---|---|

| Morpholine-Quinoline Derivatives | Acetylcholinesterase (AChE) | IC50 = 1.94 µM (Compound 11g) nih.gov | Mixed-type inhibition nih.gov |

| Indoline Derivatives | Tubulin Polymerization | IC50 = 3.4 µM (Compound 9d) nih.gov | Inhibition via colchicine binding site nih.gov |

| Indoline-based Pyridine Derivatives | NADPH Oxidase 2 (NOX2) | IC50 ≈ 0.5 µM mdpi.com | Binding at the NADPH site mdpi.com |

| Morpholine Derivatives | BACE1 | Micromolar range inhibition nih.gov | Interaction with catalytic aspartic acid nih.gov |

Compounds featuring the indoline-morpholine scaffold have shown significant affinity and selectivity for various neurotransmitter receptors, particularly dopamine (B1211576) and serotonin (B10506) receptors.

Dopamine Receptors : Chiral alkoxymethyl morpholine analogs have been developed as potent and selective antagonists for the dopamine D4 receptor. nih.gov The morpholine scaffold is a key component in achieving this selectivity. Similarly, certain indole (B1671886) derivatives have been shown through docking simulations to bind to the dopamine D2 receptor, where a protonated nitrogen establishes a key interaction with an aspartate residue (Asp114) in the binding pocket. nih.gov

Serotonin Receptors : The indole nucleus is structurally related to serotonin, making it a common feature in ligands for serotonin receptors. Indole morpholine ethylbenzamides have been synthesized and found to be potent ligands for the serotonin transporter (SERT), with affinities in the nanomolar range. nih.gov Other indole derivatives have demonstrated high affinity for both 5-HT1A and 5-HT2A receptor subtypes. nih.gov Molecular modeling of these interactions shows the indole moiety penetrating a deep hydrophobic pocket of the receptor, anchored by an electrostatic interaction between a protonatable nitrogen and a conserved aspartate residue (Asp 3.32). nih.gov

| Scaffold/Compound Class | Receptor Target | Binding Affinity (Ki) | Receptor Action |

|---|---|---|---|

| Indole Morpholine Ethylbenzamides | Serotonin Transporter (SERT) | Nanomolar range nih.gov | Ligand/Inhibitor nih.gov |

| Indole Morpholine Ethylbenzamides | Dopamine D2 Receptor | Micromolar range nih.gov | Ligand nih.gov |

| Chiral Alkoxymethyl Morpholine Analogs | Dopamine D4 Receptor | 36 nM (ML398) nih.gov | Antagonist nih.gov |

| Indole Derivatives | Serotonin 5-HT1A / 5-HT2A Receptors | High affinity nih.gov | Ligand nih.gov |

Protein-protein interactions (PPIs) are fundamental to most cellular processes, and their modulation represents a significant therapeutic strategy. ajwilsonresearch.comnih.gov Scaffolds containing the indole or indoline moiety have been shown to modulate PPIs through various mechanisms.

Direct Inhibition : Some indole-containing compounds function as direct inhibitors of PPIs. Obatoclax, an indole bipyrrole-containing drug, is known to inhibit the interaction between pro-survival Bcl-2 family proteins and pro-apoptotic proteins, a key PPI that regulates apoptosis. researchgate.net

Altering Protein Conformation : Indoline-based CD4-mimetic compounds have been designed to bind to the HIV-1 envelope glycoprotein (B1211001) gp120. nih.gov This binding mimics the natural interaction with the CD4 receptor, inducing conformational changes in gp120 that prevent the virus from entering host cells. nih.gov

Weakening Cooperative Interactions : At a fundamental level, the simple indole molecule has been shown to weaken cooperative protein interactions within the bacterial flagellar motor complex, thereby inhibiting motility. nih.gov This suggests that the indole scaffold can modulate complex protein machinery by subtly altering inter-protein affinities. nih.gov

In Vitro Cellular Assays for Biological Response Profiling

Following the identification of molecular targets, in vitro cellular assays are essential for confirming that a compound engages its target within a cellular environment and elicits the expected biological response.

Cell-based assays provide crucial evidence of a compound's mechanism of action. Techniques like the Cellular Thermal Shift Assay (CETSA) can confirm direct binding of a compound to its target protein inside intact cells. researchgate.net For indoline-morpholine scaffolds, such assays have been used to verify the modulation of key signaling pathways.

For example, derivatives of indole-3-carbinol (B1674136) have been shown to effectively inhibit the PI3K/Akt/mTOR signaling pathway in cancer cells. nih.govresearchgate.netnih.gov This is typically demonstrated using Western blot analysis to measure the phosphorylation status of key downstream proteins like Akt, mTOR, and S6K. mdpi.com A reduction in the phosphorylated forms of these proteins in the presence of the compound confirms target engagement and pathway modulation. Similarly, indoline-based NOX2 inhibitors were shown to prevent Aβ-induced oxidative stress in HMC3 human microglial cells, confirming their functional activity in a disease-relevant cellular model. mdpi.com

The ultimate goal of modulating molecular targets is to induce a specific cellular effect, such as triggering programmed cell death in cancer cells. Indole and indoline derivatives have been shown to induce multiple forms of regulated cell death.

Apoptosis : Numerous studies have demonstrated that indole and indoline derivatives induce apoptosis in cancer cells. nih.govmdpi.com Mechanistic studies in osteosarcoma cells treated with an indoline derivative revealed the induction of apoptosis markers and an inhibition of cell migration. nih.gov Further investigation pointed to a calcium-dependent cell death mechanism. nih.gov Other studies have shown that these compounds can induce apoptosis by causing a loss of mitochondrial membrane potential, leading to nuclear condensation and fragmentation. mdpi.com

Ferroptosis : More recently, indoline derivatives have been identified as novel inhibitors of ferroptosis, an iron-dependent form of regulated cell death characterized by lipid peroxidation. nih.govresearchgate.net In HT22 mouse hippocampal cells, these compounds were found to act as potent radical-trapping antioxidants, protecting the cells from erastin- and RSL3-induced ferroptosis. nih.gov

Signal Transduction Modulation : The modulation of signaling pathways is a primary mechanism by which these compounds exert their cellular effects. The inhibition of the PI3K/Akt/mTor pathway by indole and morpholine-containing compounds is a well-documented mechanism that suppresses cell growth, proliferation, and survival, ultimately leading to apoptosis in cancer cells. nih.govmdpi.com

Phenotypic Screening for Novel Biological Activities and Associated Mechanisms

Phenotypic screening campaigns involving libraries of diverse chemical structures have revealed a range of biological activities for compounds featuring the indoline-morpholine scaffold. These activities span from anticancer to antimicrobial effects, highlighting the versatility of this structural combination. The observed phenotypes often serve as a starting point for more in-depth mechanistic studies to elucidate the underlying cellular interactions and molecular targets.

One area where indoline-morpholine derivatives have been explored is in oncology. A study focusing on the development of novel anticancer agents synthesized a series of N-substituted indoline and morpholine derivatives and evaluated their cytotoxic effects against osteosarcoma and human embryonic kidney cell lines. nih.gov This phenotypic screen identified a promising indoline derivative, N-(2-hydroxy-5-nitrophenyl(4'-methylphenyl)methyl)indoline, which exhibited significant cytotoxic activity. nih.gov

Further investigation into the mechanism of cell death induced by this compound revealed the induction of apoptosis. nih.gov The study also examined the impact on cell migration and mitochondrial calcium levels, suggesting that the observed cytotoxicity is, at least in part, mediated by calcium-dependent cell death pathways. nih.gov While this study did not include the exact "4-(Indolin-4-yl)morpholine" structure, it provides valuable insights into the potential cellular mechanisms of related indoline-containing compounds.

The indoline scaffold itself is recognized as a "privileged" structure in medicinal chemistry, appearing in numerous natural products and synthetic compounds with a wide array of biological activities, including anticancer, antibacterial, and anti-inflammatory properties. nih.govresearchgate.net Similarly, the morpholine ring is a common feature in many approved drugs and is known to improve physicochemical properties and biological activity. researchgate.netresearchgate.net The combination of these two scaffolds, therefore, represents a promising strategy for the discovery of novel therapeutic agents.

Phenotypic screens of indoline derivatives have also identified compounds with potent antiproliferative activity through mechanisms such as the inhibition of tubulin polymerization. nih.gov For instance, one study identified an indoline derivative that targets the colchicine binding site of tubulin, leading to the suppression of cancer cell growth. nih.gov

In the context of antimicrobial research, various indoline derivatives have demonstrated significant activity against a range of bacterial and fungal pathogens. researchgate.net Phenotypic screens have been employed to identify compounds that inhibit microbial growth, and subsequent mechanistic studies have aimed to identify the specific cellular targets.

While the direct phenotypic screening data for "this compound" is not available, the findings from studies on related indoline-morpholine scaffolds suggest that this compound could potentially exhibit a range of biological activities. Future phenotypic screening campaigns incorporating "this compound" would be necessary to elucidate its specific cellular effects and therapeutic potential.

Table of Research Findings from Phenotypic Screening of an Indoline Derivative

| Compound | Cell Line | Biological Activity | IC50 Value | Mechanism of Action |

|---|---|---|---|---|

| N-(2-hydroxy-5-nitrophenyl(4'-methylphenyl)methyl)indoline | Osteosarcoma cells | Cytotoxicity | ~74 μM | Induction of apoptosis, inhibition of cell migration, involvement of calcium-dependent cell death |

Future Directions and Interdisciplinary Research Opportunities

Development of Novel and Sustainable Synthetic Methodologies for Hybrid Scaffolds